molecular formula C8H11NO2S B13206307 3-Amino-5-(propan-2-yl)thiophene-2-carboxylic acid

3-Amino-5-(propan-2-yl)thiophene-2-carboxylic acid

Cat. No.: B13206307
M. Wt: 185.25 g/mol
InChI Key: PZVWRXHRKNJRFY-UHFFFAOYSA-N
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Description

3-Amino-5-(propan-2-yl)thiophene-2-carboxylic acid (CAS 1497940-11-0) is a high-value heterocyclic building block in organic and medicinal chemistry. This compound features a carboxylic acid and an amino group on a thiophene ring, making it a versatile precursor for synthesizing more complex molecules, particularly through amidation and coupling reactions . Its primary research value lies in the development of novel pharmaceutical agents. Specifically, 3-aminothiophene scaffolds are key intermediates in designing potent kinase inhibitors . Recent scientific studies highlight the application of closely related 3-aminothiophene derivatives in the synthesis of 5-trifluoromethylpyrimidine compounds, which have demonstrated excellent antitumor activities as Epidermal Growth Factor Receptor (EGFR) inhibitors . These inhibitors are crucial in oncology research for targeting cancers such as non-small cell lung cancer, as they can induce early apoptosis and arrest the cell cycle in the G2/M phase . Researchers utilize this compound for its ability to be efficiently incorporated into larger molecular architectures. It is offered with a high purity specification (e.g., 99%) to ensure consistent and reliable experimental results . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

3-amino-5-propan-2-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H11NO2S/c1-4(2)6-3-5(9)7(12-6)8(10)11/h3-4H,9H2,1-2H3,(H,10,11)

InChI Key

PZVWRXHRKNJRFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Direct Functionalization of Thiophene Derivatives

One of the most common routes involves starting from commercially available thiophene derivatives, such as thiophene-2-carboxylic acid or thiophene-2-halides , followed by selective substitution.

Method A: Halogenation and Nucleophilic Substitution

  • Step 1: Halogenation of thiophene-2-carboxylic acid to obtain 2-halothiophene derivatives (e.g., 2-bromothiophene-3-carboxylic acid).
  • Step 2: Nucleophilic substitution with amino groups, often via amination reactions using ammonia or amines under suitable conditions.

Reference: US5034049A describes the preparation of thiophene-2-carboxylic acid derivatives through halogenation and subsequent substitution reactions, which can be adapted for amino group introduction.

Cross-Coupling Approaches

Recent advances favor cross-coupling reactions, especially palladium-catalyzed Suzuki or Kumada couplings , to introduce the propan-2-yl substituent at position 5.

Method B: Kumada–Tamao–Corriu Coupling

  • Step 1: Synthesize a thiophene core bearing a suitable leaving group (e.g., bromide) at position 5.
  • Step 2: React with a Grignard reagent derived from 2-propanol or a related precursor to introduce the isopropyl group.

Research Data: The 2020 review highlights the synthesis of regioregular thiophene-based polymers via such cross-coupling methods, indicating their efficacy in installing alkyl substituents like propan-2-yl.

Cyclization of Precursors

Another route involves cyclization of open-chain precursors containing amino and carboxylic functionalities.

Method C: Cyclization of α-Amino-β-keto acids

  • Step 1: Prepare α-amino-β-keto acids with appropriate substituents.
  • Step 2: Induce cyclization under acidic or basic conditions to form the thiophene ring, followed by functional group modifications.

Example: The synthesis of substituted thiophenes via cyclization of amino-ketone derivatives has been documented, with yields depending on substituent stability and reaction conditions.

Specific Synthesis Pathway for the Target Compound

Based on patent literature and recent research, a plausible synthesis involves:

Step Reaction Conditions Yield/Notes
1 Synthesis of 5-chlorothiophene-2-carbonyl chloride Chlorination of thiophene-2-carboxylic acid Known method, high yield
2 Nucleophilic substitution with 2-propanol derivatives Basic or catalytic conditions Introduction of propan-2-yl group
3 Amination at position 3 Reaction with ammonia or amines Selective amino substitution
4 Oxidation or hydrolysis to obtain carboxylic acid Mild oxidation or hydrolysis Final functionalization

This pathway aligns with the patent WO2004060887A1, which discusses methods for preparing thiophene derivatives with various substitutions, emphasizing the use of acyl chlorides and nucleophilic substitutions.

Material and Reaction Conditions

Material Source/Preparation Remarks
Thiophene-2-carboxylic acid Commercially available or synthesized via oxidation Starting material
Halogenating agents N-bromosuccinimide (NBS), phosphorus tribromide For halogenation
Grignard reagents Propylmagnesium bromide For alkylation
Catalysts Pd(PPh₃)₂Cl₂, CuI For cross-coupling reactions
Solvents Toluene, DMF, THF Common in coupling reactions

Reaction conditions such as temperature (generally 0–120°C), pressure (atmospheric or slightly elevated), and inert atmospheres (nitrogen or argon) are critical for optimizing yields.

Data Tables Summarizing Methods

Method Starting Material Key Reactions Advantages Limitations
Halogenation & Nucleophilic Substitution Thiophene-2-carboxylic acid Halogenation, amination Straightforward, well-established Multiple steps, possible regioselectivity issues
Cross-Coupling (Kumada, Suzuki) Halothiophene derivatives Alkylation, arylation High regioselectivity, versatile Requires catalysts and inert atmosphere
Cyclization of Precursors Amino-ketone derivatives Intramolecular cyclization Efficient for substituted thiophenes Precursor synthesis complexity

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(propan-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position substituent significantly influences physicochemical properties and biological activity. Key analogs include:

Compound 5-Position Substituent Key Properties/Applications References
3-Amino-5-(propan-2-yl)thiophene-2-carboxylic acid Isopropyl Moderate lipophilicity; potential antitumor activity
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-Chlorophenyl Precursor for pharmaceuticals/dyes; improved reactivity due to electron-withdrawing Cl
3-Amino-5-(4-bromophenyl)thiophene-2-carboxylic acid methyl ester 4-Bromophenyl Enhanced lipophilicity (clogP ~3.5); antiproliferative activity
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid Isopropylsulfonyl, methylthio Polar sulfonyl group improves solubility; methylthio enhances hydrophobicity
3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid methyl ester 4-Methoxyphenyl Methoxy group increases lipophilicity and metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance reactivity in cross-coupling reactions and improve antiproliferative activity .
  • Bulky substituents (e.g., tert-butyl, isopropyl) optimize lipophilicity for membrane penetration without excessive steric hindrance .
  • Polar groups (e.g., sulfonyl) improve aqueous solubility, critical for drug bioavailability .

Carboxylic Acid vs. Ester Derivatives

The carboxylic acid group at the 2-position is often esterified to modulate solubility and synthetic utility:

Compound Type Example Solubility Application References
Carboxylic Acid This compound Low in water; soluble in polar aprotic solvents Direct use in metal-catalyzed reactions
Ethyl Ester Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Moderate in organic solvents Intermediate for antitumor agents (e.g., thienopyrimidines)
Methyl Ester Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate Low in water; high in DMSO Precursor for brominated heterocycles

Key Observations :

  • Esterification reduces polarity, facilitating purification and synthetic modifications .
  • Carboxylic acids are preferred for direct conjugation or salt formation to enhance bioavailability .

Key Observations :

  • Optimal clogP range : 3.0–3.5 maximizes cellular uptake and target binding .
  • Fluorinated and chlorinated derivatives exhibit superior activity due to enhanced electronic effects and metabolic stability .

Key Observations :

  • Cyclization reactions with hydrazine or thiophosgene yield heterocycles with improved target specificity .
  • Brominated derivatives enable further functionalization via Suzuki coupling .

Biological Activity

3-Amino-5-(propan-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound belonging to the thiophene family, characterized by its unique structural features, including an amino group and a carboxylic acid group. These functional groups contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10_{10}H13_{13}N O2_{2}S
  • Molecular Weight : Approximately 185.24 g/mol

The compound's structure allows it to undergo various chemical transformations, enhancing its potential as a bioactive agent.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

This compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. In vitro studies have shown significant activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its relevance in combating antibiotic resistance .

2. Anti-inflammatory Properties

The compound may inhibit pathways associated with inflammation. It appears to modulate enzyme activity and receptor interactions involved in inflammatory responses, potentially influencing gene expression related to immune modulation .

3. Anticancer Potential

Preliminary studies suggest that this compound could possess anticancer properties. Its mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth, although further research is necessary to elucidate these effects fully .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation .
  • Receptor Binding : It has been observed to bind to receptors implicated in inflammatory responses, which may alter signaling pathways and gene expression .

Comparative Analysis with Similar Compounds

To understand the unique position of this compound within the thiophene derivatives, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
5-Amino-3-(propan-2-yl)thiophene-2-carboxylic acidC10_{10}H13_{13}N O2_{2}SSimilar structure; potential antimicrobial activity
3-{Isopropyl[(trans-4-methylcyclohexyl)carbonyl]amino}-5-phenylthiophene-2-carboxylic acidC15_{15}H19_{19}N O2_{2}SExplored for anti-HCV activity
5-(Propan-2-yl)thiophene-2-carboxylic acidC9_{9}H10_{10}O2_{2}SLacks amino group; simpler reactivity profile

This table illustrates the diversity among thiophene derivatives and emphasizes how the unique functional groups in this compound enhance its biological reactivity.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiophene derivatives, including this compound:

  • Antimicrobial Studies : Research has confirmed the antimicrobial efficacy of related thiophene compounds against resistant bacterial strains, providing a basis for further exploration into the therapeutic applications of this compound .
  • In Vitro Anticancer Activity : A study evaluating various thiophene derivatives indicated that some exhibited significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma), suggesting that modifications in the thiophene structure could enhance anticancer properties .
  • Inflammatory Response Modulation : Investigations into the anti-inflammatory effects have shown promise, particularly in how these compounds can influence immune responses through enzyme modulation .

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